molecular formula C7H4ClF4N B1435356 4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227564-51-3

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No. B1435356
M. Wt: 213.56 g/mol
InChI Key: RKMFWNHAAUYDDS-UHFFFAOYSA-N
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Description

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine is a compound used in the synthesis of triazol-3-ones, which are useful in the treatment of inflammatory pulmonary diseases . It is a part of the trifluoromethylpyridines (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis of Fluorinated Compounds

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine and related fluorinated pyridine derivatives play a crucial role in the synthesis of various organic compounds. The regioselective synthesis of fluorinated imidazo[1,2-a]pyridines is achieved using a fluorinating reagent in aqueous conditions, contributing significantly to pyridine chemistry and its applications in material science and medicinal chemistry (Liu et al., 2015). A novel synthesis approach for poly-substituted pyridines has been developed based on C-F bond breaking, providing a supplement to pyridine synthesis (Chen et al., 2010).

Microwave-assisted Synthesis

Microwave irradiation has been used to synthesize side-chain fluorinated heterocyclic compounds, indicating a significant improvement in yields compared to traditional methods. This method is crucial for the efficient synthesis of fluorinated compounds (Loghmani-Khouzani et al., 2005).

Synthesis of Pesticides

Fluorinated pyridine derivatives, including 4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine, are widely used in the synthesis of pesticides, demonstrating their importance in agricultural chemistry (Lu Xin-xin, 2006).

Interaction with Molecular Iodine

The interaction of fluorinated pyridine derivatives with molecular iodine has been studied, leading to the formation of complexes with potential pharmaceutical applications (Chernov'yants et al., 2011).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

4-(chloromethyl)-3-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMFWNHAAUYDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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